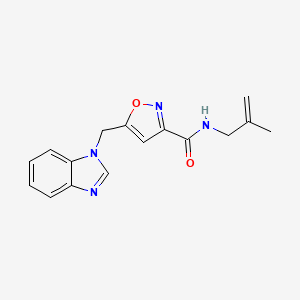
5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide, also known as BIX-01294, is a small molecule inhibitor of G9a, a histone lysine methyltransferase that plays a role in gene expression regulation. BIX-01294 has been shown to have potential therapeutic applications in cancer, neurological disorders, and viral infections.
Mecanismo De Acción
5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide works by inhibiting the activity of G9a, a histone lysine methyltransferase that plays a role in gene expression regulation. G9a is responsible for adding methyl groups to histone H3 at lysine 9, which leads to the formation of a repressive chromatin structure and the silencing of gene expression. By inhibiting G9a, 5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide promotes the expression of genes that are normally silenced, leading to changes in cellular behavior and function.
Biochemical and Physiological Effects:
5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, 5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In neuronal cells, 5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide has been shown to improve synaptic plasticity and memory by promoting the expression of genes involved in synaptic function and plasticity. In viral-infected cells, 5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide has been shown to inhibit viral replication by interfering with the expression of viral genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide is its specificity for G9a, which makes it a valuable tool for studying the role of G9a in various cellular processes. However, one of the limitations of 5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide is its relatively low potency, which may require higher concentrations to achieve the desired effects. In addition, 5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide has been shown to have off-target effects on other histone lysine methyltransferases, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide. One area of focus is the development of more potent and specific inhibitors of G9a, which may have improved therapeutic potential. Another area of focus is the elucidation of the molecular mechanisms underlying the effects of 5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide on cellular behavior and function, which may lead to the identification of new therapeutic targets. Finally, the potential synergistic effects of 5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide with other drugs or therapies in cancer, neurological disorders, and viral infections should be investigated.
Métodos De Síntesis
The synthesis of 5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide involves several steps, starting with the reaction of 1H-benzimidazole-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(prop-2-en-1-yl)isoxazole to form the intermediate, which is subsequently treated with N,N-dimethylformamide dimethyl acetal and then hydrolyzed to obtain the final product.
Aplicaciones Científicas De Investigación
5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various fields of research. In cancer research, 5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis in several types of cancer, including breast, lung, and prostate cancer. In neurological disorders, 5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In viral infections, 5-(1H-benzimidazol-1-ylmethyl)-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide has been shown to inhibit the replication of several viruses, including herpes simplex virus and human cytomegalovirus.
Propiedades
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-(2-methylprop-2-enyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11(2)8-17-16(21)14-7-12(22-19-14)9-20-10-18-13-5-3-4-6-15(13)20/h3-7,10H,1,8-9H2,2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHGGBVOZVOJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=O)C1=NOC(=C1)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzimidazol-1-ylmethyl)-N-(2-methylprop-2-enyl)-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

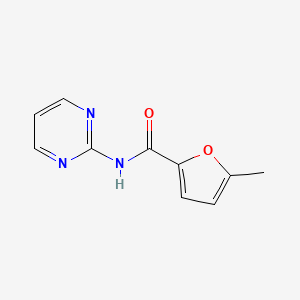
![2-(4-fluorophenyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5631970.png)
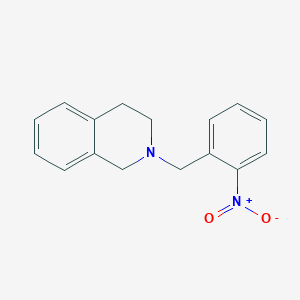

![N-[3-(1H-indol-1-yl)propyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631986.png)
![1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5631987.png)
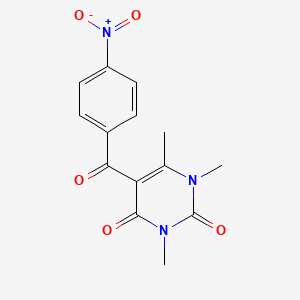
![N-(3-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5631994.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5632002.png)


![(4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5632023.png)
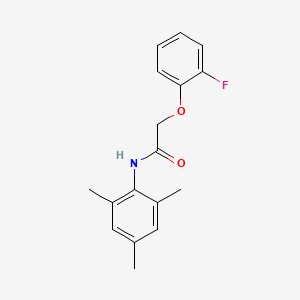
![2-[9-(2-methyl-3-furoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5632035.png)